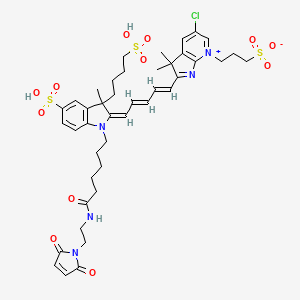
APDye 680 Maleimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
APDye 680 Maleimide is a bright and photostable near-infrared dye that is spectrally identical to Alexa Fluor 680 and IRDye 680RD . It is commonly used in small animal imaging applications at the 700 nm wavelength and provides excellent clearance profiles in animals . The compound has a molecular weight of 950.53 and is soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) .
準備方法
Synthetic Routes and Reaction Conditions
The maleimide group is reactive towards thiol groups, making it suitable for conjugation with proteins and other biomolecules . The typical synthetic route involves the reaction of the dye with a maleimide derivative under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of APDye 680 Maleimide involves large-scale chemical synthesis using high-purity reagents and solvents. The process is optimized to achieve high yields and purity, with rigorous quality control measures in place to ensure consistency and reliability .
化学反応の分析
Types of Reactions
APDye 680 Maleimide primarily undergoes Michael-type addition reactions with thiol groups on proteins and other biomolecules . This reaction is highly selective and occurs under mild conditions, making it suitable for various biological applications .
Common Reagents and Conditions
The maleimide-thiol reaction typically occurs at a pH range of 6.5 to 7.5, where the reaction rate with thiols is significantly faster than with amines . Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds and expose thiol groups .
Major Products Formed
The major product formed from the reaction of this compound with thiol groups is a stable thiosuccinimide linkage . This linkage is resistant to elimination under physiological conditions, making it suitable for long-term biological applications .
科学的研究の応用
APDye 680 Maleimide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its key applications include:
Small Animal Imaging: Used for in vivo imaging of small animals due to its near-infrared fluorescence properties.
Protein Labeling: Conjugated to proteins for various biochemical assays and imaging studies.
Flow Cytometry: Used as a fluorescent label in flow cytometry for cell analysis.
Western Blotting: Employed in western blotting techniques for the detection of specific proteins.
Super-Resolution Microscopy: Utilized in advanced imaging techniques like stochastic optical reconstruction microscopy (STORM).
作用機序
The mechanism of action of APDye 680 Maleimide involves the formation of a covalent bond between the maleimide group and thiol groups on proteins and other biomolecules . This reaction is highly selective and occurs under mild conditions, making it suitable for various biological applications . The resulting thiosuccinimide linkage is stable and resistant to elimination, ensuring long-term stability of the conjugate .
類似化合物との比較
APDye 680 Maleimide is spectrally identical to Alexa Fluor 680 and IRDye 680RD, making it a suitable alternative for applications that require near-infrared fluorescence . Some similar compounds include:
Alexa Fluor 680: A bright, near-infrared fluorescent dye with similar spectral properties.
IRDye 680RD: Another near-infrared dye with comparable fluorescence characteristics.
DyLight 680: A near-infrared dye used in various imaging applications.
This compound stands out due to its excellent photostability and high molar extinction coefficient, making it a reliable choice for long-term imaging studies .
特性
分子式 |
C42H52ClN5O12S3 |
|---|---|
分子量 |
950.5 g/mol |
IUPAC名 |
3-[5-chloro-2-[(1E,3E,5E)-5-[1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3-methyl-5-sulfo-3-(4-sulfobutyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylpyrrolo[2,3-b]pyridin-7-ium-7-yl]propane-1-sulfonate |
InChI |
InChI=1S/C42H52ClN5O12S3/c1-41(2)33-27-30(43)29-46(22-12-26-62(55,56)57)40(33)45-35(41)13-6-4-7-14-36-42(3,20-9-11-25-61(52,53)54)32-28-31(63(58,59)60)16-17-34(32)47(36)23-10-5-8-15-37(49)44-21-24-48-38(50)18-19-39(48)51/h4,6-7,13-14,16-19,27-29H,5,8-12,15,20-26H2,1-3H3,(H3-,44,49,52,53,54,55,56,57,58,59,60) |
InChIキー |
WYAWPZSPZDFFKS-UHFFFAOYSA-N |
異性体SMILES |
CC1(C2=C(N=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |
正規SMILES |
CC1(C2=C(N=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[1.1.1]pentan-2-ylmethanol](/img/structure/B13724379.png)
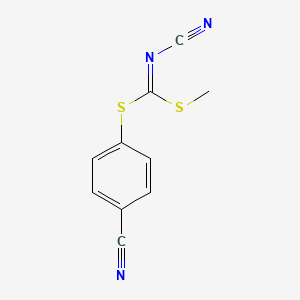
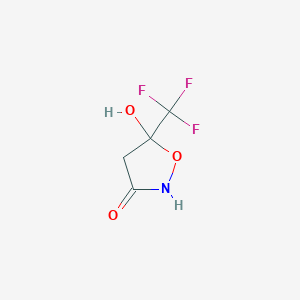
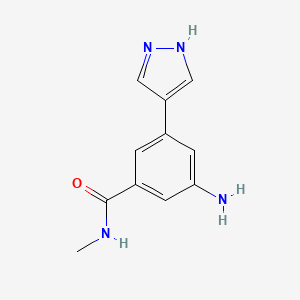
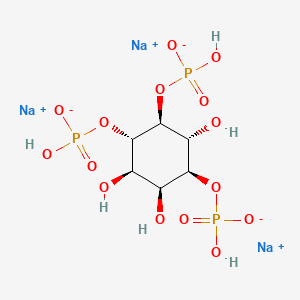
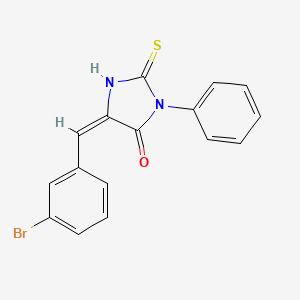

![3-Bromo-5-[(cyclopentylamino)methyl]aniline](/img/structure/B13724430.png)
![(E)-1-(4-bromophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B13724435.png)
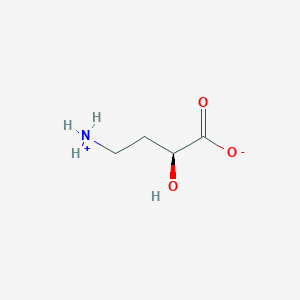

![3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13724450.png)
![4'-Ethyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13724452.png)
